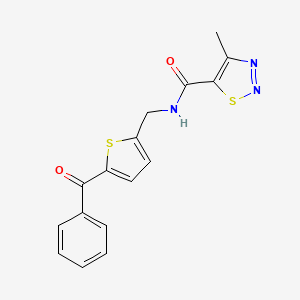

N-((5-benzoylthiophen-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[(5-benzoylthiophen-2-yl)methyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S2/c1-10-15(23-19-18-10)16(21)17-9-12-7-8-13(22-12)14(20)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNQHKMGBDZKBBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzimidazole and thiophene derivatives, have been shown to exhibit antimicrobial activity. These compounds are known to interact with key functional proteins in bacterial cell division.

Mode of Action

It is known that many thiophene derivatives exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. The compound’s interaction with its targets likely involves binding to specific proteins or enzymes, thereby altering their function and leading to changes at the cellular level.

Biochemical Pathways

Similar compounds have been shown to interact with key functional proteins in bacterial cell division, suggesting that this compound may also affect similar pathways.

Result of Action

Similar compounds have been shown to exhibit antimicrobial activity, suggesting that this compound may also have similar effects.

Biological Activity

N-((5-benzoylthiophen-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound features a thiadiazole ring fused with a benzoylthiophene moiety. Its structural uniqueness contributes to its diverse biological activities. The presence of the carboxamide group enhances its interaction with biological systems, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cancer cell proliferation.

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in tumor growth. For example, some thiadiazole derivatives inhibit c-Met phosphorylation and induce apoptosis in cancer cells .

Antimicrobial Activity

Thiadiazoles are also recognized for their antimicrobial properties. Research indicates that compounds within this class can inhibit bacterial growth and possess antifungal activity.

- Example : A study on similar thiadiazole derivatives highlighted their effectiveness against various microbial strains, suggesting their potential use as antimicrobial agents .

Study on c-Met Inhibition

In a recent investigation, this compound was evaluated for its ability to inhibit c-Met in vitro. The results indicated that this compound could effectively reduce cell viability in cancer cell lines expressing c-Met mutations.

Findings :

- Induced cell cycle arrest and apoptosis.

- Showed a favorable pharmacokinetic profile in vivo.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that enhance its bioactivity.

Key steps include :

- Formation of the thiadiazole ring.

- Introduction of the benzoylthiophene substituent.

- Carboxamide formation through acylation reactions.

The SAR studies indicate that modifications on the thiadiazole ring significantly influence the biological activity of these compounds. For instance, substituents at specific positions can enhance potency against cancer cells or improve selectivity towards certain biological targets .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that thiadiazole derivatives exhibit notable antimicrobial properties. N-((5-benzoylthiophen-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been shown to inhibit the growth of various bacteria and fungi. A study conducted by researchers found that compounds with similar structures demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .

1.2 Anticancer Properties

The compound's structural features suggest potential anticancer activity. Thiadiazole derivatives have been studied for their ability to induce apoptosis in cancer cells. In vitro studies revealed that this compound could inhibit cell proliferation in human cancer cell lines, including breast and colon cancer .

1.3 Anti-inflammatory Effects

Thiadiazole derivatives are also known for their anti-inflammatory properties. The compound has been evaluated for its ability to reduce inflammation markers in cellular models, indicating its potential use in treating inflammatory diseases.

Material Science

2.1 Organic Electronics

The unique electronic properties of thiadiazole compounds make them suitable for applications in organic electronics. This compound has been incorporated into organic photovoltaic devices due to its ability to facilitate charge transport .

2.2 Photovoltaic Applications

Recent studies suggest that the incorporation of thiadiazole derivatives can enhance the efficiency of solar cells. The compound's ability to absorb light in specific wavelengths makes it an attractive candidate for use in dye-sensitized solar cells (DSSCs) and organic solar cells (OSCs) .

Synthesis and Characterization

3.1 Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors such as benzoylthiophene. The following table summarizes the synthetic pathways:

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Friedel-Crafts Acylation | Preparation of 5-benzoylthiophene using benzoyl chloride and a Lewis acid catalyst |

| 2 | Alkylation | Introduction of the methyl group via alkylation reactions |

| 3 | Amidation | Formation of the carboxamide group through amidation reactions |

3.2 Characterization Techniques

Characterization of the synthesized compound is typically performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These methods confirm the structure and purity of the final product.

Case Studies

4.1 Case Study: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound. The results indicated a significant reduction in bacterial viability compared to controls, suggesting strong antimicrobial potential .

4.2 Case Study: Photovoltaic Performance

Another study focused on the application of thiadiazole-based compounds in organic solar cells reported that incorporating this compound improved the power conversion efficiency by enhancing light absorption and charge mobility within the device .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiadiazole Carboxamides

Structural and Functional Diversity

The following table summarizes key structural and pharmacological differences between N-((5-benzoylthiophen-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide and its analogs:

Key Comparative Insights

- BTP2’s trifluoromethyl groups improve metabolic stability but contribute to off-target effects (e.g., TRPC3/5 inhibition), whereas the target compound’s benzoylthiophene moiety could offer unique selectivity .

Pharmacological Profiles :

- BTP2 is a well-characterized SOCE inhibitor but lacks specificity, limiting therapeutic utility .

- Org 214007-0 demonstrates how thiadiazole carboxamides can achieve target selectivity (e.g., glucocorticoid receptor vs. ion channels) through strategic substitution .

- Anticancer thiazole derivatives () highlight that replacing thiadiazole with thiazole reduces activity, emphasizing the thiadiazole core’s role in potency .

Synthetic Accessibility :

- Thiadiazole carboxamides are typically synthesized via coupling reactions between thiadiazole carboxylates and amines, as seen in BTP2 and Tiadinil . The target compound likely follows similar routes but requires specialized benzoylthiophene intermediates.

Q & A

Q. What experimental approaches validate the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to pH 1–13, UV light, and 40–80°C for 1–7 days. Monitor degradation via LC-MS (e.g., hydrolysis of the carboxamide group at pH >10) .

- Plasma Stability Assay : Incubate with rat/human plasma (37°C, 24 h) and quantify intact compound using UPLC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.